molecular formula C14H11BrO B1282748 2-(4-Bromophenyl)Acetophenone CAS No. 22421-88-1

2-(4-Bromophenyl)Acetophenone

Cat. No. B1282748
CAS RN: 22421-88-1
M. Wt: 275.14 g/mol
InChI Key: GPTAKAWFMITEOL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)Acetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications due to its reactivity.

Synthesis Analysis

The synthesis of brominated acetophenones can be achieved through different methods. For instance, ω-bromo-4-phenyl acetophenone was synthesized using p-phenyl acetophenone and cupric bromide, with the reaction conditions optimized to achieve a high yield of 90.1% . Similarly, bromo-2′,4′-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene through bromination, chlorination, and acylation steps, with a yield of 70% . These methods demonstrate the feasibility of synthesizing brominated acetophenones with high efficiency.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be characterized using various spectroscopic techniques. For example, the structure of 2-bromo-2′,4′-dichloroacetophenone was confirmed by 1H NMR, 13C NMR, and IR spectra analysis . The crystal structure of a related compound, 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, showed that the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions due to the presence of reactive sites. For instance, α-bromo-4-(difluoromethylthio)acetophenone was used to synthesize S- and N-substituted azaheterocycles, demonstrating its reactivity in condensation reactions with different amines and heterocycles . The bromination of acetophenones in sulfuric acid has been shown to predominantly direct to the aromatic ring, indicating the regioselectivity of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be determined experimentally. The physical constants such as relative density, refractive index, boiling point, and melting point of 2-bromo-2′,4′-dichloroacetophenone were measured, providing essential data for its handling and application . The FT-IR and FT-Raman spectral investigation of 4-chloro-2-bromoacetophenone provided insights into the vibrational frequencies and structural parameters, which are crucial for understanding the properties of these compounds .

Scientific Research Applications

Synthesis and Structure

  • 2-(4-Bromophenyl)Acetophenone has been utilized in the synthesis of various chemical compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. This compound was prepared using a Lewis acid-catalyzed reaction, demonstrating the reactivity and usefulness of 2-(4-Bromophenyl)Acetophenone in organic synthesis (Choi et al., 2007).

Chemical Reactions

  • Research on bromination reactions, including the use of 2-(4-Bromophenyl)Acetophenone, has shown that the bromination of related compounds is directed predominantly to the aromatic ring, indicating the influence of the 2-(4-Bromophenyl)Acetophenone structure on reaction pathways (Gol'dfarb et al., 1971).

Anticonvulsant Activity

  • In the field of medicinal chemistry, derivatives of 2-(4-Bromophenyl)Acetophenone, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown significant anticonvulsant activity in various test models. This highlights its potential as a precursor in pharmaceutical drug development (Unverferth et al., 1998).

Enzymatic Inhibition

  • The compound N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, derived from 2-(4-Bromophenyl)Acetophenone, has been evaluated for inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities. This research contributes to the understanding of 2-(4-Bromophenyl)Acetophenone derivatives in enzyme inhibition and potential therapeutic applications (Mphahlele et al., 2021).

Green Synthesis

  • 2-(4-Bromophenyl)Acetophenone has been used in eco-friendly, one-pot multicomponent syntheses, demonstrating its role in promoting sustainable and efficient chemical synthesis processes (Jadhav et al., 2017).

Interaction with Enzymes

  • The interaction of bromoacetophenone derivatives with human aldehyde dehydrogenase has been characterized, providing insights into the molecular interactions and potential applications of 2-(4-Bromophenyl)Acetophenone in biochemical research (Abriola et al., 1990).

Electrochemical Applications

  • The electrocarboxylation of acetophenone, a reaction relevant to 2-(4-Bromophenyl)Acetophenone, has been studied for the production of useful organic acids. This research highlights its potential in electrochemical applications (Zhang et al., 2008).

Stereochemical Analysis

  • Research on McMurry coupling of 4-bromoacetophenone, closely related to 2-(4-Bromophenyl)Acetophenone, has provided valuable information on the stereochemical outcomes of such reactions, crucial for understanding the behavior of these compounds in synthetic chemistry (Daik et al., 1998).

Safety And Hazards

When handling “2-(4-Bromophenyl)Acetophenone”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(4-bromophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTAKAWFMITEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541364
Record name 2-(4-Bromophenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)Acetophenone

CAS RN

22421-88-1
Record name 2-(4-Bromophenyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by the same two step synthesis described in the synthesis of Intermediate 7, starting from 2-(4-bromophenyl)acetic acid.
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Synthesis routes and methods II

Procedure details

To a suspension of aluminum chloride (2.64 g, 19.8 mmol) in dry benzene (40 ml) was added a solution of 4-bromophenylacetyl chloride (4.63 g, 19.8 mmol) in 15 ml benzene over a period of 25 minutes under nitrogen. The resulting dark yellow solution was refluxed for six hours, and cooled to room temperature. Ice water (100 ml) was added, and the layers separated. The aqueous layer was extracted with benzene (1×50 ml). The combined organic portions were washed with water (2×60 ml), 10% NaOH (1×60 ml), water (1×60 ml), and brine (1×60 ml), and dried over magnesium sulfate. After filtration, concentration of the filtrate in vacuo afforded the ketone as 5.06 g of a white microcrystalline solid (93% yield). NMR indicated good purity. A portion was recrystallized from boiling petroleum ether/ethanol to give the ketone as colorless plates: m.p. 147.5-149.0° C. (lit. m.p. 146-147° C.; Huttel, R. et al., J. Chem. Ber. 93:1433 (1960)); 1H NMR δ8.02 (d, J=7.1 Hz, 2H), 7.63-7.46 (m, SH), 7.16 (d, J=8.3, 2H), 4.27 (s, 2H).
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2.64 g
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40 mL
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solvent
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4.63 g
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15 mL
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Ice water
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100 mL
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Jaroschik, M Taillefer - 2021 - scholar.archive.org
A ligand and base free copper catalyzed synthetic methodology for the efficient α-arylation of aromatic ketones has been developed. The reaction of the ketone-derived silyl enol ethers …
Number of citations: 0 scholar.archive.org
SJ Sabounchei, A Dadras, M Jafarzadeh… - … Section E: Structure …, 2007 - scripts.iucr.org
In the molecule of the title compound, (4-bromobenzoyl)(triphenylphosphonio)methanide, C26H20BrOP, the geometry around the P atom is nearly tetrahedral and the O atom is …
Number of citations: 22 scripts.iucr.org
M Bouquin - 2022 - theses.hal.science
Le programme de recherche proposé s'inscrit dans le cadre général de la chimie durable. Plus spécifiquement, les objectifs de notre projet s'inscrivent dans le cadre de réactions d'…
Number of citations: 3 theses.hal.science

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